(3S,4R)-N,N,3-trimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3-trimethylpiperidin-4-amine, cis: is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is commonly used for forming C-N bonds in piperidine derivatives.
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N,N,3-trimethylpiperidin-4-amine, cis undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidizing Agents: Iodine(III), water radical cations.
Reducing Agents: Hydrogen, catalytic hydrogenation.
Major Products: The major products formed from these reactions include various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
N,N,3-trimethylpiperidin-4-amine, cis has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,N,3-trimethylpiperidin-4-amine, cis involves its interaction with molecular targets and pathways in biological systems. Piperidine derivatives often act on specific receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Piperidine: The parent compound, a six-membered heterocycle with one nitrogen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness: N,N,3-trimethylpiperidin-4-amine, cis is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cis configuration also contributes to its unique reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(3S,4R)-N,N,3-trimethylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-7-6-9-5-4-8(7)10(2)3/h7-9H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
FZVOPHDUSUCYND-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1N(C)C |
Canonical SMILES |
CC1CNCCC1N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.